2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline
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Overview
Description
2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .
Preparation Methods
The synthesis of 2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with suitable sulfonyl chlorides under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline can be compared with other quinazoline derivatives, such as:
Gefitinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer by inhibiting EGFR.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
50828-21-2 |
---|---|
Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-amino-5-naphthalen-2-ylsulfonyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O3S/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)25(23,24)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
UVCMKAZCJGOHLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=CC4=C3C(=O)NC(=N4)N |
Origin of Product |
United States |
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